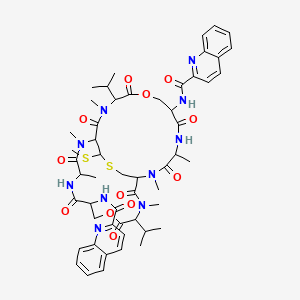![molecular formula C19H16BrN3O3 B1207712 5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a member of phenols and a member of methoxybenzenes.
Scientific Research Applications
Biomedical Applications
A related compound, 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, has shown potential in biomedical applications, particularly for regulating inflammatory diseases. This was determined through docking studies, highlighting the compound's relevance in medical research (Ryzhkova, Ryzhkov, & Elinson, 2020).
Corrosion Inhibition
Pyranopyrazole derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, derivatives like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have shown high efficiency in inhibiting mild steel corrosion in acidic solutions. This research demonstrates the potential of such compounds in industrial applications, especially in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Tautomerism Studies
Research on similar NH-pyrazoles has provided insights into annular tautomerism, an important aspect in understanding chemical behavior and properties. These studies, which include X-ray crystallography and NMR spectroscopy, contribute to a deeper comprehension of chemical structures and their transformations (Cornago et al., 2009).
Organic Synthesis
These types of compounds are also significant in the field of organic synthesis. They are used in creating various derivatives that are important in chemical research. For example, the synthesis of novel ethoxyphthalimide derivatives of Pyrazolo[3,4‐c]pyrazoles represents an area where these compounds find application (Sharma et al., 2008).
Catalysis
In catalysis, derivatives of pyranopyrazoles have been synthesized using isonicotinic acid as a dual and biological organocatalyst. This showcases the compound's role in facilitating chemical reactions, an important aspect in pharmaceutical and chemical manufacturing (Zolfigol et al., 2013).
properties
Product Name |
5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
|---|---|
Molecular Formula |
C19H16BrN3O3 |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H16BrN3O3/c1-10-16-17(22-21-10)19(25)23(13-6-4-12(20)5-7-13)18(16)11-3-8-14(24)15(9-11)26-2/h3-9,18,24H,1-2H3,(H,21,22) |
InChI Key |
UOECAPWPCCDDCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



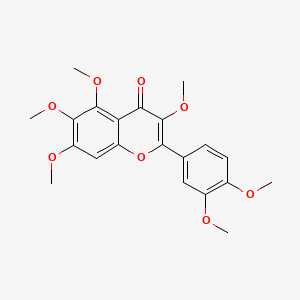
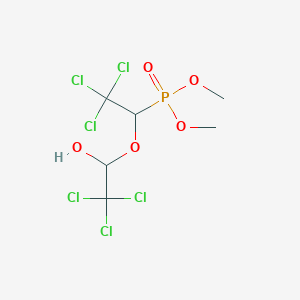
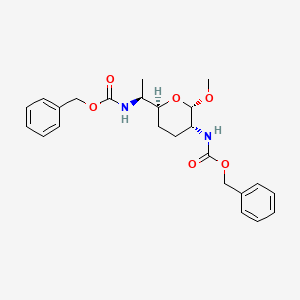
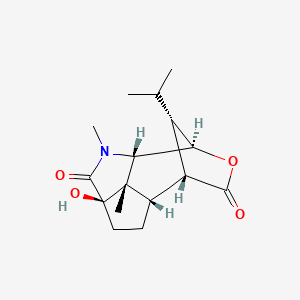
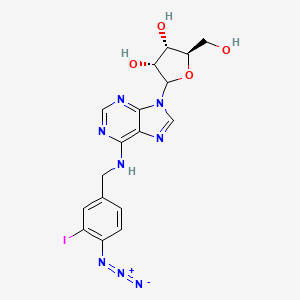
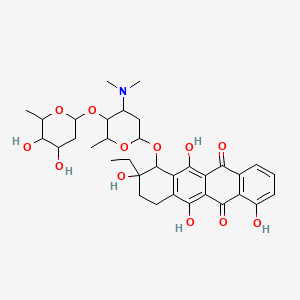
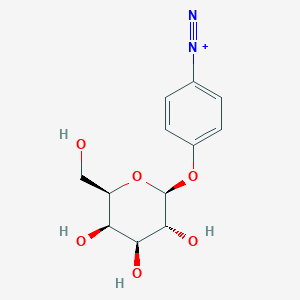
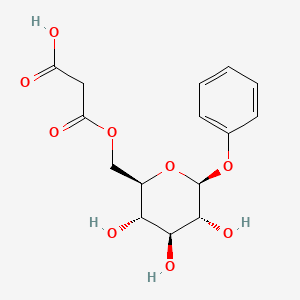
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
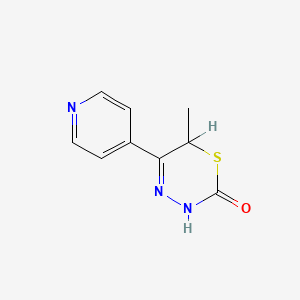
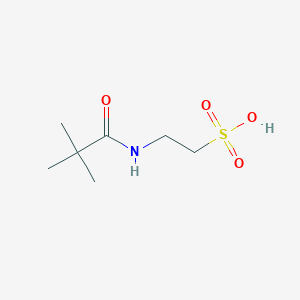
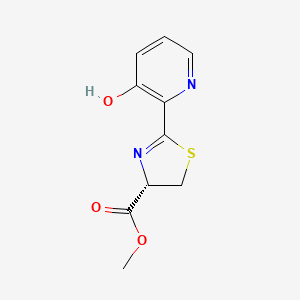
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
